molecular formula C8H7ClO2S B1480579 2-Chloro-5-cyclopropylthiophene-3-carboxylic acid CAS No. 2090313-73-6

2-Chloro-5-cyclopropylthiophene-3-carboxylic acid

Cat. No.: B1480579
CAS No.: 2090313-73-6
M. Wt: 202.66 g/mol
InChI Key: FONAKNFWEVLNDF-UHFFFAOYSA-N
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Description

2-Chloro-5-cyclopropylthiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C8H7ClO2S and its molecular weight is 202.66 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

  • Microwave-assisted synthesis : A study demonstrated the use of microwave irradiation for synthesizing 2-aminothiophene-3-carboxylic acid derivatives, which are structurally similar to 2-Chloro-5-cyclopropylthiophene-3-carboxylic acid. This method offers a rapid and efficient route for the synthesis of such compounds (Hesse, Perspicace, & Kirsch, 2007).

Materials Science and Solar Cell Application

  • Conductive polymer precursors : Research involving carboxylic acid functional groups, like those in this compound, has been conducted to develop conductive polymer precursors. These precursors have been used in solar cells, demonstrating the potential of such compounds in renewable energy technologies (Yoon et al., 2011).

Chemical Reactions and Compound Development

  • Synthesis of novel heterocyclic compounds : A study explored the synthesis of new heterocyclic derivatives starting from compounds like 5-aryl-3-aminothiophene-2-carboxylic acid, which shares a similar core structure with this compound. Such research highlights the versatility of these compounds in creating diverse chemical structures (Datoussaid, Kirsch, Othman, & Abdillahi, 2012).

Antibacterial Properties

Polymer Science and Electrochemistry

  • Polymer film characterization : Studies have investigated the polymerization of thiophene carboxylic acid derivatives on various substrates, highlighting their utility in creating conductive and electrochromic films. Such polymers have potential applications in electronics and material science (Lee, Shim, & Shin, 2002).

Molecular Conformation and Crystal Structure

  • Crystal structure analysis : Research into similar chloro and carboxylic acid-containing compounds has provided insights into their molecular conformation and crystal structure. This information is crucial for understanding the chemical behavior and potential applications of these compounds (Boyarskiy, Fonari, Suwińska, & Simonov, 2009).

Biomedical and Biological Applications

  • Fluorescent sensor for protein detection : A terthiophene carboxylic acid derivative was synthesized and used as a fluorescent biosensor, indicating the potential of thiophene carboxylic acids in biochemical and medical diagnostics (Hu, Xia, & Elioff, 2016).

Green Chemistry and Biorenewable Feedstock

  • RheniumV complexes for carboxylic acids transformation : A study highlighted the use of rheniumV complexes for the transformation of carboxylic acids, which could be applicable to compounds like this compound, in green and environmentally sound processes (Naruto, Agrawal, Toda, & Saito, 2017).

Chemical Protection and Deprotection Strategies

  • Photoreleasable protecting group for carboxylic acids : Research on photoreleasable protecting groups for carboxylic acids, like the 2,5-dimethylphenacyl chromophore, is relevant to the manipulation and functionalization of this compound in synthetic chemistry (Klan, Zabadal, & Heger, 2000).

Properties

IUPAC Name

2-chloro-5-cyclopropylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2S/c9-7-5(8(10)11)3-6(12-7)4-1-2-4/h3-4H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONAKNFWEVLNDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(S2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5-cyclopropylthiophene-3-carboxylic acid
Reactant of Route 2
2-Chloro-5-cyclopropylthiophene-3-carboxylic acid
Reactant of Route 3
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2-Chloro-5-cyclopropylthiophene-3-carboxylic acid
Reactant of Route 4
2-Chloro-5-cyclopropylthiophene-3-carboxylic acid
Reactant of Route 5
2-Chloro-5-cyclopropylthiophene-3-carboxylic acid
Reactant of Route 6
2-Chloro-5-cyclopropylthiophene-3-carboxylic acid

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